molecular formula C20H22N6 B5820448 2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

Cat. No.: B5820448
M. Wt: 346.4 g/mol
InChI Key: YVPZEKGOFQQVJJ-UHFFFAOYSA-N
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Description

2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyanuric chloride, which is a common precursor for triazine derivatives.

    Substitution Reactions: The chloride ions in cyanuric chloride are replaced with phenyl groups and piperidine through nucleophilic substitution reactions. This can be achieved using phenylamine and piperidine as nucleophiles.

    Reaction Conditions: The reactions are usually carried out in a solvent such as dioxane or acetone, with the presence of a base like sodium carbonate to facilitate the substitution. .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with modifications to improve yield and efficiency. Microwave irradiation has been explored as a method to reduce reaction times and increase product purity . Additionally, continuous flow reactors can be employed to streamline the process and enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or piperidine rings .

Scientific Research Applications

2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine stands out due to its specific combination of phenyl and piperidine groups, which confer unique chemical properties and biological activities.

Properties

IUPAC Name

2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-4-10-16(11-5-1)21-18-23-19(22-17-12-6-2-7-13-17)25-20(24-18)26-14-8-3-9-15-26/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZEKGOFQQVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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